molecular formula C17H22N8 B2450730 N-((1H-imidazol-4-yl)methyl)-1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine CAS No. 2319848-99-0

N-((1H-imidazol-4-yl)methyl)-1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine

Cat. No. B2450730
CAS RN: 2319848-99-0
M. Wt: 338.419
InChI Key: PDIHCBCTDFXCKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1H-imidazol-4-yl)methyl)-1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine is a useful research compound. Its molecular formula is C17H22N8 and its molecular weight is 338.419. The purity is usually 95%.
BenchChem offers high-quality N-((1H-imidazol-4-yl)methyl)-1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1H-imidazol-4-yl)methyl)-1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Triazole compounds, which are part of the structure of the compound , have been found to exhibit anticancer activity . This suggests that the compound could potentially be used in the development of new anticancer drugs .

Antimicrobial Activity

The compound has shown high antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents .

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory activity, suggesting its potential use in the treatment of conditions associated with inflammation .

Enzyme Inhibition

The compound has been found to act as an inhibitor for several enzymes, including RORγt, PHD-1, JAK1, and JAK2 . This suggests potential applications in the treatment of various diseases associated with these enzymes .

Treatment of Cardiovascular Disorders

The compound has been used in the treatment of cardiovascular disorders . This indicates its potential application in the development of new cardiovascular drugs.

Treatment of Type 2 Diabetes

The compound has been utilized in the treatment of type 2 diabetes , suggesting its potential use in the development of new antidiabetic drugs.

Treatment of Hyperproliferative Disorders

The compound has been used in the treatment of hyperproliferative disorders , indicating its potential application in the development of new drugs for these conditions.

Antitubercular Agents

Triazole compounds, which are part of the structure of the compound , have been found to exhibit antitubercular activity . This suggests that the compound could potentially be used in the development of new antitubercular drugs .

properties

IUPAC Name

1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(1H-imidazol-5-ylmethyl)-N-methylazetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N8/c1-23(8-13-7-18-11-19-13)14-9-24(10-14)16-6-5-15-20-21-17(25(15)22-16)12-3-2-4-12/h5-7,11-12,14H,2-4,8-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIHCBCTDFXCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=CN1)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[(1H-imidazol-4-yl)methyl]-N-methylazetidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.